Sodium 1-nitroprop-1-en-2-olate

Description

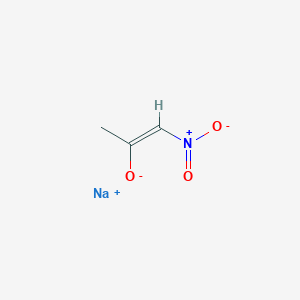

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-1-nitroprop-1-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3.Na/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMSIZKFQGBKY-OLGQORCHSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/[N+](=O)[O-])/[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Conceptual Framework of Nitronate Chemistry

Evolution of Nitronate Chemistry: Early Discoveries and Theoretical Foundations

The journey into the chemistry of aliphatic nitro compounds began in 1872, when Viktor Meyer and O. Stüber first synthesized 1-nitropentane. rushim.ru This discovery opened the door to a new field of organic chemistry, which rapidly expanded with numerous publications. A pivotal moment in the conceptual understanding of these compounds was the recognition of their acidic nature. The carbon atom adjacent to the nitro group (the α-carbon) is sufficiently acidic to be deprotonated by a base. This deprotonation results in the formation of an anion known as a nitronate or aci-nitro salt.

The theoretical foundation of nitronate chemistry lies in the tautomeric relationship between a nitroalkane and its corresponding nitronic acid (or aci-form), which exists in equilibrium under basic conditions. The resulting nitronate anion is a resonance-stabilized species, which accounts for its stability and unique reactivity.

Key historical reactions cemented the importance of nitronates as versatile intermediates. The Nef reaction, first reported by John Ulric Nef in 1894, demonstrated that nitronate salts could be hydrolyzed under acidic conditions to form ketones or aldehydes and nitrous oxide. wikipedia.org This reaction provided a powerful method for converting nitroalkanes into valuable carbonyl compounds. Another cornerstone is the Henry reaction (or nitro-aldol reaction), where a nitronate adds to an aldehyde or ketone, forming a β-nitro alcohol. These early discoveries underscored the synthetic utility of nitronates and spurred further investigation into their chemical behavior.

The Role of Sodium 1-nitroprop-1-en-2-olate within Conjugated Nitroalkene Derivatives and Nitronate Salts

The chemical name "this compound" formally describes the sodium enolate of 1-nitropropan-2-one, with the structure (O₂N)CH=C(O⁻Na⁺)CH₃. However, within the context of nitronate chemistry, it is instructive to consider the related class of nitronate salts derived from conjugated nitroalkenes, such as 1-nitropropene (B103210) and 2-nitropropene (B1617139). These salts, often referred to as nitropropene nitronates, are key intermediates in many synthetic transformations. nasa.govnasa.gov

Conjugated nitroalkenes, like 1-phenyl-2-nitropropene (B101151), are highly valuable building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. growingscience.comtandfonline.com The formation of a nitronate salt can occur, for example, through the addition of a nucleophile to the β-carbon of the nitroalkene. This Michael addition leads to a nitronate intermediate that can then be protonated or react with other electrophiles. frontiersin.org For instance, the reaction of 2-nitropropene with nucleophiles can lead to the formation of nitronate intermediates which are subsequently transformed. frontiersin.org

Nitronate salts are characterized by their dual nature; they possess both nucleophilic and electrophilic properties. researchgate.net The negative charge is distributed between the α-carbon and the oxygen atoms of the nitro group, allowing them to react as carbon or oxygen nucleophiles. Conversely, under acidic conditions, the corresponding nitronic acid can act as an electrophile. This "umpolung" or reversal of polarity is a powerful concept in synthesis.

The table below outlines key reactions involving nitronate intermediates, highlighting their versatility.

| Reaction Name | Description | Year Reported | Key Transformation |

| Nef Reaction | Acid hydrolysis of a primary or secondary nitronate salt to an aldehyde or ketone. wikipedia.org | 1894 | R₂C=NO₂⁻ → R₂C=O |

| Henry Reaction | Base-catalyzed addition of a nitroalkane to a carbonyl compound, proceeding via a nitronate. | 1897 | R₂CHNO₂ + R'₂C=O → R'₂C(OH)C(NO₂)R₂ |

| Michael Addition | Conjugate addition of a nitronate to an α,β-unsaturated carbonyl compound. | 1887 | R₂C=NO₂⁻ + R'CH=CHCOR'' → R''CO-CH(R')-CH₂-C(NO₂)R₂ |

| Cycloadditions | Cyclic nitronates can act as 1,3-dipoles in cycloaddition reactions to form complex heterocyclic systems. cdnsciencepub.com | - | Formation of isoxazolines and other heterocycles. |

Historical Development of Synthetic Approaches to Nitronate Salts

The primary and most straightforward method for generating nitronate salts is the deprotonation of a primary or secondary nitroalkane using a base. Historically, strong bases like sodium hydroxide (B78521) or sodium alkoxides (e.g., sodium methoxide) in alcoholic solvents were commonly used. core.ac.uk The choice of base and solvent is crucial and can influence the outcome of subsequent reactions, particularly the ratio of C-alkylation to O-alkylation.

The development of synthetic approaches has seen a diversification of the reagents and conditions used to generate nitronates. For instance, the use of non-nucleophilic organic bases, such as 1,8-diazabicycloundec-7-ene (DBU), became popular for promoting reactions like the Henry reaction under milder conditions. In some cases, nitronates are generated in situ from conjugated nitroalkenes through the addition of organometallic reagents. frontiersin.org

The synthesis of conjugated nitroalkenes themselves, as precursors to these nitronates, has also evolved. bibliotekanauki.plsci-rad.comresearchgate.net Classical methods often involved the Henry condensation followed by dehydration of the resulting nitro-alcohol. Modern methods provide milder and more efficient routes, for example, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) for the dehydration step.

A significant challenge in the synthetic use of nitronates has been controlling their reactivity. The ambident nucleophilic nature of the nitronate ion means it can react at either the α-carbon or the oxygen atoms. Historically, reactions with alkyl halides often led to a predominance of O-alkylation. Modern synthetic chemistry has developed strategies to overcome this, including the use of silyl (B83357) nitronates or transition-metal catalysis to favor the desired C-alkylation products. cdnsciencepub.com

Reactivity and Mechanistic Investigations of Sodium 1 Nitroprop 1 En 2 Olate

Nucleophilic Reactivity of the Nitronate Moiety

The nitronate anion of sodium 1-nitroprop-1-en-2-olate is a powerful nucleophile, capable of participating in a variety of chemical transformations. researchgate.net Its utility is particularly evident in reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis.

Carbon-Carbon Bond Forming Reactions

The electron-rich carbon atom of the nitronate is the primary site of nucleophilic attack in many reactions, leading to the formation of new carbon-carbon single bonds.

The Henry reaction, or nitroaldol reaction, is a classic method for carbon-carbon bond formation that involves the addition of a nitroalkane, or its corresponding nitronate salt, to an aldehyde or ketone. wikipedia.orgmatanginicollege.ac.in This reaction is highly valued for its ability to produce β-nitro alcohols, which are versatile synthetic intermediates that can be further transformed into other functional groups like β-amino alcohols or α-nitro ketones. wikipedia.org The reaction commences with the deprotonation of the nitroalkane to generate the nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The condensation of nitronates derived from 1-nitropropane (B105015) with various aldehydes has been documented. For instance, the reaction with aldehydes like 1-pentanal can be carried out to form the corresponding β-nitro alcohol. psu.edu The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's efficiency and stereochemical outcome. psu.edu

Table 1: Examples of Henry Reactions with 1-Nitropropane Derivatives

| Aldehyde/Ketone | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Pentanal | Amberlyst A-21 | Solvent-free | 4-Nitro-2,5-nonanediol | psu.edu |

| β-Adeninyl ribosyl-5-aldehyde | Sodium methoxide | Methanol | Diastereomeric mixture of nitroalcohols | psu.edu |

The Michael addition, a conjugate addition reaction, is another crucial carbon-carbon bond-forming reaction where the nitronate anion of this compound acts as a Michael donor. wikipedia.orgmasterorganicchemistry.com It adds to a Michael acceptor, typically an α,β-unsaturated carbonyl compound or other electron-deficient alkene, to form a new carbon-carbon bond at the β-position of the acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is highly regioselective and is a cornerstone for the synthesis of 1,5-dicarbonyl compounds and other complex molecules. researchgate.netmasterorganicchemistry.com

The success of the Michael addition often depends on the choice of base and solvent, as these factors influence the reactivity of both the nitronate and the acceptor. researchgate.net While strong bases are sometimes necessary for less reactive alkenes, weaker bases can be sufficient for more activated systems. researchgate.net In some cases, particularly with highly reactive acceptors, the reaction can even proceed without a basic catalyst. researchgate.net The nitronate derived from 1-nitropropane has been successfully employed in Michael additions to various α,β-unsaturated systems. nih.govthieme-connect.de

The direct C-alkylation of nitronates, including this compound, with electrophiles like alkyl halides presents a significant challenge in synthetic chemistry. researchgate.netnih.gov The primary difficulty lies in the ambident nature of the nitronate anion, which can react at either the carbon or the oxygen atom. researchgate.net The relatively low nucleophilicity of the carbon atom often leads to sluggish C-alkylation, favoring the competing O-alkylation pathway. researchgate.net

Despite these challenges, methods have been developed to promote C-alkylation. One approach involves the use of copper-based catalyst systems. nih.gov For example, a Cu(I) catalyst has been shown to be effective for the C-benzylation of nitroalkanes using benzyl (B1604629) bromides. nih.gov This process is believed to occur through a thermal redox mechanism. nih.gov In a specific instance, the reaction of 1-nitropropane with benzyl bromide in the presence of a copper catalyst yielded the C-alkylated product, 1-phenyl-2-nitrobutane. nih.gov Another copper-catalyzed method facilitates the C-alkylation of nitroalkanes with α-bromonitriles, providing access to β-cyanonitroalkanes. nih.gov

Table 2: Copper-Catalyzed C-Alkylation of 1-Nitropropane

| Electrophile | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|

| Benzyl bromide | CuBr, Ligand | Base | 1-Phenyl-2-nitrobutane | nih.gov |

Palladium catalysis has emerged as a powerful tool for the allylation and arylation of nitronates. researchgate.net The Tsuji-Trost reaction, a palladium-catalyzed allylation, allows for the reaction of nucleophiles with allylic compounds. organic-chemistry.org While nitronates can be used as nucleophiles in these reactions, the development of general catalytic methods for the alkylation of nitroalkanes has been a gradual process. researchgate.net

The palladium-catalyzed α-arylation of nitroalkanes provides a direct route to α-aryl nitro compounds. researchgate.netnih.gov These reactions typically involve the coupling of a nitroalkane with an aryl halide in the presence of a palladium catalyst and a suitable ligand. researchgate.net The conditions can be tuned to achieve monoarylation selectively. researchgate.net Although the double arylation of nitromethane (B149229) has been achieved, the monoarylation of higher nitroalkanes like 1-nitropropane is the more common transformation. nih.gov

Regioselectivity in Ambident Nitronate Anions

A key aspect of the reactivity of this compound is the regioselectivity of its reactions, which stems from the ambident nature of the nitronate anion. This anion has two potential nucleophilic sites: the α-carbon and the oxygen atoms of the nitro group. The outcome of a reaction, whether it leads to C-alkylation or O-alkylation, is influenced by a variety of factors.

The balance between C- and O-alkylation is often kinetically controlled. libretexts.org Several factors can influence this selectivity, including the nature of the electrophile, the solvent, the temperature, and the counterion. libretexts.orgic.ac.uk Harder electrophiles tend to favor O-alkylation, while softer electrophiles generally lead to C-alkylation. reddit.com The solvent also plays a crucial role; polar, aprotic solvents that can effectively solvate the cation tend to favor O-alkylation by leaving the oxygen atom of the nitronate more exposed. libretexts.orgic.ac.uk Conversely, protic solvents can hydrogen-bond with the oxygen, hindering O-alkylation and promoting C-alkylation. ic.ac.uk The size of the counterion can also have an effect, with larger cations favoring O-alkylation. ic.ac.uk Theoretical studies using density functional theory (DFT) have suggested that intrinsic barriers and metal-cation coordination are the primary factors controlling the C/O selectivity in the reactions of nitronate anions. nih.gov

Cycloaddition Chemistry

Nitronates, including this compound, are versatile 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic systems. thieme-connect.com

The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a key reaction of nitronates. In this process, the three atoms of the nitronate (O-N-C) react with a two-atom component (the dipolarophile), typically an alkene or alkyne, to form a five-membered ring. mdpi.comillinois.edu These reactions often proceed in a concerted manner, meaning all bonds are formed simultaneously, which allows for the stereochemistry of the dipolarophile to be retained in the product. diva-portal.org

The reactivity in these cycloadditions can be influenced by the electronic nature of both the nitronate and the dipolarophile. Electron-deficient alkenes are often highly reactive dipolarophiles in these reactions. d-nb.info The mechanism can sometimes be stepwise, involving zwitterionic intermediates, particularly with highly polarized reactants. mdpi.com

A primary application of nitronate [3+2] cycloadditions is the synthesis of isoxazolines and their derivatives. mdpi.com The reaction of a nitronate with an alkene leads to the formation of an isoxazolidine, which can then be converted to an isoxazoline (B3343090) through elimination. sci-hub.se This cycloaddition/elimination sequence makes nitronates synthetic equivalents of nitrile oxides. sci-hub.se The reaction of nitronates with various dipolarophiles, including those containing other functional groups, has been extensively studied for the stereoselective preparation of isoxazoles, isoxazolines, and isoxazolidines. mdpi.comfrontiersin.org

Pyrazolines can also be synthesized through [3+2] cycloaddition reactions, typically involving the reaction of nitrile imines (which can be generated from hydrazonoyl halides) with alkenes. d-nb.inforsc.orgnih.gov While not a direct reaction of this compound, the underlying principles of [3+2] cycloaddition are similar.

| Heterocycle | Precursors | Reaction Type | Reference |

| Isoxazolines | Nitronate + Alkene | [3+2] Cycloaddition | mdpi.comsci-hub.se |

| Isoxazolidines | Nitronate + Alkene | [3+2] Cycloaddition | mdpi.comfrontiersin.org |

| Pyrazolines | Nitrile Imine + Alkene | [3+2] Cycloaddition | d-nb.inforsc.orgnih.gov |

The scope of the [3+2] cycloaddition of nitronates is broad, with a wide range of dipolarophiles being suitable reaction partners.

Successful Dipolarophiles:

Monosubstituted Alkenes: These often react with high regiocontrol. acs.org

Disubstituted Alkenes: The regiocontrol can vary depending on the substituents. acs.org Cis-disubstituted dipolarophiles can lead to high exo-selectivity due to steric effects. acs.org

Electron-Poor Alkenes: Generally show high reactivity. sci-hub.se

Electron-Rich, -Neutral, and -Deficient Alkenes: All have been shown to be viable substrates. nih.gov

Cyclic Alkenes: Can also participate in these reactions. acs.org

Limitations:

Uncatalyzed Reactions: In some cases, uncatalyzed reactions with certain dipolarophiles like norbornene, methyl acrylate, and dimethyl maleate (B1232345) may result in poor yields of the cycloadducts. sci-hub.se

Steric Hindrance: Steric effects can influence the selectivity (exo vs. endo) of the cycloaddition. acs.org

[3+2] Dipolar Cycloaddition Reactions with Dipolarophiles

Redox Chemistry and Group Transformations

The nitro group of compounds like this compound can undergo a variety of redox transformations, making it a versatile functional group in organic synthesis. These transformations allow for the conversion of the nitro group into other important functionalities.

One of the most common and synthetically useful transformations is the reduction of the nitro group to an amino group . This conversion is a cornerstone in the synthesis of primary amines and can be achieved using various reducing agents. frontiersin.org This transformation is a key step in many one-pot syntheses of secondary and tertiary amines through reductive alkylation. frontiersin.org

The nitro group can also be converted into a carbonyl group through the Nef reaction. researchgate.net This reaction typically involves treating the salt of a primary or secondary nitroalkane (a nitronate) with strong acid.

Furthermore, nitroalkanes are precursors to oximes . researchgate.net The reduction of nitroalkanes can yield oximes, which are valuable synthetic intermediates themselves. youtube.com

Finally, the nitro group can be completely removed and replaced with a hydrogen atom, a process known as denitration .

These transformations highlight the synthetic utility of the nitro group, allowing for its strategic use as a masked functional group that can be unveiled at a later stage in a synthetic sequence. frontiersin.org

Nef Reaction and Conversion to Carbonyl Compounds

The Nef reaction is a significant transformation in organic chemistry that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgnumberanalytics.com This reaction proceeds through the acid hydrolysis of a nitronate salt, such as this compound. wikipedia.orgchemistry-reaction.com First reported by John Ulric Nef in 1894, the reaction initially involved treating the sodium salt of nitroethane with sulfuric acid to produce acetaldehyde (B116499). wikipedia.orgnumberanalytics.com

The generally accepted mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid. wikipedia.orgnumberanalytics.comchemistry-reaction.com Further protonation yields an iminium ion intermediate. wikipedia.org This electrophilic intermediate is then attacked by water. chemistry-reaction.comyoutube.com Subsequent loss of a proton and water leads to the formation of a 1-nitroso-alkanol, which is believed to be responsible for the characteristic deep-blue color observed in many Nef reactions. wikipedia.org This intermediate rearranges to ultimately yield the corresponding carbonyl compound and nitrous oxide. wikipedia.orgchemistry-reaction.com

Several modifications to the original Nef reaction conditions have been developed to improve yields and accommodate a wider range of substrates. These include oxidative and reductive methods. youtube.com

Oxidative Methods for Nef-type Reactions

| Reagent | Description |

| Potassium permanganate (B83412) (KMnO4) | An oxidative method for converting nitronates to carbonyls. orgsyn.orgstackexchange.com |

| Ozone (O3) | Ozonolysis of nitronate anions can produce carbonyl compounds, but it is not suitable for substrates containing carbon-carbon double bonds. orgsyn.orgstackexchange.com |

| Oxone | A strong oxidizing agent used to cleave the nitronate tautomer. wikipedia.org |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Used in oxidative methods for the conversion of nitronate ions. youtube.com |

| Dimethyldioxirane | This reagent facilitates the oxidation of nitronate anions to the corresponding carbonyl products. studfile.net |

Reductive Methods for Nef-type Reactions

| Reagent | Description |

| Titanium(III) chloride (TiCl3) | A reductive method that treats the nitroalkane itself to produce a carbonyl compound. youtube.com |

It is important to note that the formation of the nitronate salt, a prerequisite for the Nef reaction, requires the presence of an alpha-hydrogen atom. Consequently, this reaction is not applicable to tertiary nitro compounds. wikipedia.org

Reductions of the Nitro Group to Amines

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. A variety of reagents and catalytic systems can be employed to achieve this conversion for both aliphatic and aromatic nitro compounds.

Catalytic hydrogenation is a widely used method. masterorganicchemistry.comwikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com Hydrogenation with Pd/C is often the preferred method, though it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative, particularly when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com The choice of catalyst can be crucial for chemoselectivity, such as in cases where activated heteroaryl halides are present. nih.gov

Metals in the presence of an acid, such as iron, tin, or zinc with hydrochloric acid, are also effective for reducing nitro groups to amines. masterorganicchemistry.com Other notable reducing systems include:

Iron metal in refluxing acetic acid wikipedia.org

Samarium diiodide wikipedia.org

Zinc dust with formic acid or ammonium formate wikipedia.org

Sodium dithionite in an aqueous alcohol medium can reduce the nitro group at moderate temperatures. researchgate.net

Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Tin(II) chloride (SnCl₂) offers a mild method for this reduction, often preserving other reducible groups. commonorganicchemistry.com

The following table summarizes common reagents and their applications in the reduction of nitro compounds to amines.

Common Reagents for Nitro Group Reduction

| Reagent/System | Application Notes |

| H₂/Pd/C | Often the method of choice for both aliphatic and aromatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Effective for nitro group reduction and useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl | A classic and effective method for converting nitro groups to amines. masterorganicchemistry.comresearchgate.net |

| Sn/HCl | Another traditional and effective method for this reduction. masterorganicchemistry.comresearchgate.net |

| LiAlH₄ | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com |

| SnCl₂ | Provides a mild reduction, often preserving other functional groups. commonorganicchemistry.com |

| Zinc/Ammonium Chloride | A method that works well in water. researchgate.net |

| Sodium Dithionite | Reduces nitro groups to amines at moderate temperatures in aqueous alcohol. researchgate.net |

Oxidative Transformations

Nitronate anions, including this compound, can undergo various oxidative transformations beyond the Nef reaction. These reactions often proceed through radical intermediates. For instance, the oxidation of nitronate anions with potassium hexacyanoferrate(III) can lead to the formation of α-nitroalkyl radicals. rsc.org These radicals can then participate in further reactions, such as addition to anions. rsc.org

Another significant oxidative transformation is the copper-catalyzed oxidative dimerization of nitronates. nih.gov This reaction, which can use oxygen as the terminal oxidant, leads to the formation of vicinal dinitroalkanes. nih.gov This method presents an environmentally and economically favorable alternative to the use of stoichiometric oxidants. nih.gov The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov

Radical Reactions Involving Nitronate Anions

Nitronate anions are known to participate in radical reactions, particularly single electron transfer (SET) processes. nih.gov The reaction of nitronate anions with certain electrophiles, such as ortho- or para-nitrobenzyl chlorides, can proceed through an Sʀɴ1 (substitution nucleophilic radical) mechanism. nih.gov This pathway is initiated by a single electron transfer from the nitronate anion to the electrophile. nih.gov

Copper-based catalyst systems have been developed to promote the C-alkylation of nitronate anions with alkyl halides via a radical pathway. nih.govbeilstein-journals.org The proposed mechanism involves the generation of an alkyl radical through a thermal redox process with the copper catalyst. beilstein-journals.org This radical then couples with the nitronate anion. nih.govbeilstein-journals.org A subsequent single electron transfer from the resulting radical anion to the copper(II) species regenerates the active catalyst and yields the C-alkylated product. beilstein-journals.org These catalytic methods provide a valuable route for the formation of carbon-carbon bonds under relatively mild conditions. beilstein-journals.org

The reaction of nitronate anions with oxalyl chloride can also involve radical intermediates. sci-hub.se It has been proposed that a single electron transfer can occur between the product α-chloronitroso compound and the nitronate anion, leading to the formation of an iminoxyl radical. sci-hub.se

Intramolecular Reaction Pathways

Substituted nitronates can undergo intramolecular reactions, leading to the formation of cyclic structures. One such example is the intramolecular cyclization of ω-alkenyl nitronates. rsc.org In these reactions, an intermediate α-nitroalkyl radical, generated via oxidation, can cyclize onto the tethered alkene. rsc.org

Furthermore, cyclic nitronates themselves are versatile intermediates in organic synthesis. nih.govmdpi.com For example, cyclic nitronic esters can undergo recyclization when treated with a strong acid like trifluoromethanesulfonic acid (TfOH), leading to the formation of furanone oximes. nih.gov The mechanism is thought to involve protonation of the nitronate, followed by ring opening to form a protonated nitrile oxide intermediate, which then undergoes intramolecular cyclization. nih.gov

The reaction of cyclic nitronates with hydrochloric acid can result in an "interrupted" Nef reaction, yielding geminal chloronitroso compounds through a ring-opening process initiated by the interception of a key Nef intermediate by a chloride anion. acs.orgresearchgate.net

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the computational and theoretical chemistry of "this compound" as per the requested outline. There is a notable absence of specific research and published data for this particular compound within the public domain.

The user's request requires in-depth analysis and data for highly specific computational chemistry studies, including:

Density Functional Theory (DFT) Calculations: Specifics on electronic structure, intrinsic reaction barriers, transition states, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Molecular Electron Density Theory (MEDT): Elucidation of reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory: Predictions of regioselectivity.

Without dedicated computational studies on this compound, any attempt to generate content for the specified outline would involve speculation and extrapolation from tangentially related compounds, which would not meet the standards of scientific accuracy and would be misleading. The generation of data tables and detailed research findings is unachievable without source studies.

Therefore, this article cannot be generated at this time due to the lack of foundational research on the subject compound.

Computational and Theoretical Chemistry Studies of Sodium 1 Nitroprop 1 En 2 Olate

Conformational Analysis and Stability Studies

The 1-nitroprop-1-en-2-olate anion, the active component of Sodium 1-nitroprop-1-en-2-olate, can exist in several conformations due to rotation around its single bonds and the possibility of geometric isomerism around the carbon-carbon double bond. Computational methods are employed to determine the relative energies of these different conformations and thus predict the most stable structures.

Geometric Isomers: The primary conformational diversity arises from the arrangement of substituents around the C=C double bond, leading to E and Z isomers. Further conformational possibilities, often referred to as rotamers, arise from the rotation around the C-N and C-C single bonds.

Stability Analysis: The relative stability of these conformers is determined by calculating their electronic energies. Theoretical calculations for analogous substituted nitroethene anions suggest that steric hindrance and electronic effects, such as conjugation, play a significant role in determining the most stable conformer. The planarity of the molecule is a key factor, as it allows for maximum delocalization of the negative charge across the O-N-C-C-O backbone, which is a stabilizing factor.

Theoretical calculations, often performed using DFT with a functional like B3LYP and a basis set such as 6-311+G(d,p), can predict the relative energies and rotational barriers between different conformers. While specific experimental data for the 1-nitroprop-1-en-2-olate anion is scarce, computational studies on similar nitroalkene systems provide a basis for understanding its conformational preferences.

Below is an illustrative data table showcasing the kind of results obtained from such computational studies on the relative stability of different conformers of the 1-nitroprop-1-en-2-olate anion in the gas phase. The values are hypothetical and based on general trends observed in related systems.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |

|---|---|---|---|

| E-s-trans | 0.00 | O=N-C=C: 180, N-C=C-C: 180 | B3LYP/6-311+G(d,p) |

| E-s-cis | 2.5 | O=N-C=C: 180, N-C=C-C: 0 | B3LYP/6-311+G(d,p) |

| Z-s-trans | 1.8 | O=N-C=C: 0, N-C=C-C: 180 | B3LYP/6-311+G(d,p) |

| Z-s-cis | 4.2 | O=N-C=C: 0, N-C=C-C: 0 | B3LYP/6-311+G(d,p) |

Solvent Effects in Theoretical Modeling

The presence of a solvent can significantly influence the conformational equilibrium and stability of ions. nih.gov Theoretical models that account for solvent effects are therefore essential for a realistic description of this compound in solution.

Implicit Solvation Models: A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. wikipedia.org This method allows for the calculation of the electrostatic interactions between the solute and the solvent, which are often the dominant forces for charged species. nih.gov Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), are available in various quantum chemistry software packages. wikipedia.orgq-chem.com

Solvent Influence on Stability: Solvents with high dielectric constants, such as water and dimethyl sulfoxide (B87167) (DMSO), are expected to stabilize charged species like the 1-nitroprop-1-en-2-olate anion more effectively than nonpolar solvents. This stabilization can alter the relative energies of the different conformers. Generally, more polar conformers (those with a larger dipole moment) are preferentially stabilized in polar solvents.

Computational studies can quantify these solvent effects by calculating the free energy of solvation for each conformer. The relative free energies in solution then determine the equilibrium population of the conformers under those conditions.

The following interactive table provides hypothetical data illustrating the effect of different solvents on the relative stability of the E and Z isomers of the 1-nitroprop-1-en-2-olate anion, as would be predicted by DFT calculations using a PCM.

| Solvent | Dielectric Constant (ε) | Relative Energy of Z-isomer (kcal/mol) | Computational Method |

|---|---|---|---|

| Gas Phase | 1.0 | 1.80 | B3LYP/6-311+G(d,p) |

| Chloroform | 4.8 | 1.65 | B3LYP/6-311+G(d,p) with PCM |

| Acetone | 20.7 | 1.40 | B3LYP/6-311+G(d,p) with PCM |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.25 | B3LYP/6-311+G(d,p) with PCM |

| Water | 80.1 | 1.10 | B3LYP/6-311+G(d,p) with PCM |

These theoretical investigations are fundamental to building a comprehensive understanding of the intrinsic properties of this compound and how it interacts with its environment at a molecular level.

Synthetic Applications and Research Frontiers in Nitronate Chemistry

Role in the Synthesis of Complex Organic Molecules

Sodium 1-nitroprop-1-en-2-olate, through its parent ketone 1-nitroacetone, is a valuable precursor for creating intricate organic molecules, most notably nitrogen-containing heterocycles which form the core of many pharmaceutically active compounds. nih.gov Its utility is prominently displayed in multicomponent reactions (MCRs), where it enables the efficient assembly of complex structures in a single step.

A significant application is in the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a urea (B33335) or thiourea, and an active methylene (B1212753) compound. researchgate.net Using 1-nitroacetone as the active methylene component provides a direct route to 5-nitro-substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.net These DHPMs are of high interest due to their wide range of biological activities, including acting as calcium channel blockers for managing hypertension. researchgate.net

Similarly, 1-nitroacetone participates in four-component Hantzsch-type reactions to produce unsymmetrical 5-nitro-1,4-dihydropyridines. bohrium.com A typical reaction involves 1-nitroacetone, an acetaldehyde (B116499) source (like acetaldehyde diethyl acetal), a β-dicarbonyl compound, and ammonium (B1175870) acetate, yielding highly substituted pyridine (B92270) frameworks. bohrium.com The nitro group in these synthesized heterocycles is not merely a substituent but a versatile handle for further chemical modifications.

The reactivity of the nitronate/enolate system is also harnessed in cycloaddition and tandem reactions. The conjugate addition of the enolate to an electron-deficient alkene, followed by an intramolecular cyclization where the nitronate oxygen attacks an electrophilic center, can lead to the formation of five-membered rings like isoxazoline (B3343090) N-oxides and dihydrofurans. mdpi-res.comjmu.edu Studies comparing the reactivity of nitronates and enolates derived from α-nitroketones show that the nitronate is a highly competent nucleophile, capable of displacing a nitro group in a subsequent step, highlighting its synthetic potential. mdpi-res.comjmu.eduresearchgate.net

| Reaction Type | Reactants | Product Class | Significance | Reference |

|---|---|---|---|---|

| Biginelli Reaction (Three-Component) | 1-Nitroacetone, Aromatic Aldehyde, Urea/Thiourea | 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | Core structures for potential calcium channel blockers. | researchgate.net |

| Hantzsch-type Reaction (Four-Component) | 1-Nitroacetone, Acetaldehyde diethyl acetal, β-Dicarbonyl compound, Ammonium acetate | 4-Methyl-substituted 5-nitro-1,4-dihydropyridines | Provides access to unsymmetrically substituted pyridine derivatives. | bohrium.com |

| Conjugate Addition-Cyclization | α-Nitroketone (e.g., 1-nitroacetone), α-Nitrocinnamate | Isoxazoline N-oxides | Demonstrates the high nucleophilic substituting ability of the nitronate functionality. | mdpi-res.comjmu.edu |

Development of Novel Synthetic Methodologies Utilizing Nitronate Reactivity

The unique reactivity of the nitronate derived from 1-nitroacetone has spurred the development of innovative synthetic strategies. One such advancement is the use of this building block in catalytic deacylative allylation. ku.edu This methodology involves an initial Tsuji-Trost allylation of the 1-nitroacetone enolate to form an allylated nitroketone. ku.edu Subsequently, under palladium catalysis in the presence of a base, the acetyl group is cleaved, generating a transient nitronate in situ, which then undergoes a second allylation. ku.edu This tandem process allows for the controlled synthesis of monoallylated nitroalkanes and, significantly, unsymmetrical 1,6-dienes from four distinct reactant molecules in a single pot. ku.edu

The development of multicomponent reactions (MCRs) involving 1-nitroacetone is another key area of methodological innovation. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity rapidly, aligning with the principles of green chemistry. researchgate.netbohrium.com The four-component synthesis of 5-nitropyridines, for instance, showcases a simple and effective method for creating unsymmetrical 1,4-dihydropyridines, which can be challenging to access via traditional Hantzsch reactions. bohrium.com

Furthermore, research into the intramolecular reactions of enolates with nitro groups has revealed pathways to form nitrones, which are themselves powerful 1,3-dipoles for cycloaddition reactions to create polycyclic isoxazolidines. nih.gov While this was demonstrated with ketones bearing a 2-nitrophenyl group, the fundamental principle of an enolate attacking a nitro group is a promising avenue for developing new cascade reactions. nih.gov

| Methodology | Key Transformation | Advantages | Reference |

|---|---|---|---|

| Catalytic Deacylative Allylation | Tandem Tsuji-Trost allylation and palladium-catalyzed deacylation-allylation. | Controlled synthesis of unsymmetrical 1,6-dienes from simple precursors in one pot. | ku.edu |

| Multicomponent Reactions (MCRs) | One-pot synthesis of dihydropyrimidines and dihydropyridines. | High efficiency, atom economy, rapid access to complex heterocyclic scaffolds. | researchgate.netbohrium.com |

| Tandem Conjugate Addition-Cyclization | Nucleophilic addition of the nitronate followed by intramolecular ring closure. | Direct synthesis of functionalized heterocycles like isoxazoline N-oxides. | mdpi-res.comjmu.edu |

Advanced Materials and Catalyst Development Involving Nitronate Intermediates

Research involving 1-nitroacetone and its corresponding nitronate has led to advancements in catalysis and the synthesis of functional materials, particularly those with biological applications. The synthesis of DHPMs and other heterocycles often relies on the development of efficient catalysts. For example, low-toxicity copper triflate has been used to catalyze the Biginelli reaction with 1-nitroacetone under microwave conditions, offering a clean reaction with no need for extensive purification. researchgate.net More advanced approaches have employed nanocatalysts, such as Fe₂CuAl₂O₇ nanoparticles, to drive the Biginelli reaction with high efficiency in environmentally benign solvents like water. researchgate.net

The products derived from 1-nitroacetone are themselves functional materials. The DHPMs synthesized are recognized as important pharmacophores, and their creation adds to the library of potential therapeutic agents. researchgate.net Beyond the molecules themselves, there is emerging research on creating hybrid materials. For instance, dihydropyrimidine (B8664642) derivatives have been non-covalently coupled with graphene oxide nanolayers, resulting in ensemble materials with significantly improved antimicrobial activity compared to the parent drug molecule. researchgate.net This points to a strategy where building blocks like 1-nitroacetone can contribute to the creation of advanced functional biomaterials.

The study of the fundamental reactivity of 1-nitroacetone has also contributed to the understanding of reaction kinetics and catalysis. Early studies on its base-catalyzed bromination established that the rate-determining step is the ionization of the ketone to form the enolate, a reaction that exhibits general base catalysis. royalsocietypublishing.orgroyalsocietypublishing.org This foundational knowledge is crucial for designing and optimizing catalytic systems that rely on enolate formation.

Future Directions and Emerging Research Areas in Nitronate Chemistry

The chemistry of nitronates, including this compound, continues to be a vibrant field of research with several promising future directions.

Expansion of Asymmetric Catalysis : A major frontier is the development of enantioselective variants of the reactions involving 1-nitroacetone and other nitro-containing building blocks. While multicomponent reactions are efficient, controlling the stereochemistry remains a challenge. The design of new chiral organocatalysts or metal complexes for asymmetric Biginelli, Hantzsch, and cycloaddition reactions is a key objective. nih.gov

Exploration of Umpolung Reactivity : The traditional reactivity of the 1-nitroacetone enolate is nucleophilic at the α-carbon. An emerging area is the exploration of reactivity umpolung (inversion of polarity). Upon activation with specific Lewis or Brønsted acids, the α-position of nitroalkanes can become electrophilic and react with nucleophiles. nih.gov Applying this concept to α-nitroketones could unlock entirely new synthetic pathways for carbon-carbon and carbon-heteroatom bond formation.

Sustainable and Flow Chemistry : The integration of nitronate chemistry into sustainable manufacturing processes is a growing trend. This includes the use of greener solvents, reusable nanocatalysts, and the adaptation of multicomponent reactions to flow chemistry systems. researchgate.netnih.gov Flow chemistry could enhance the safety and efficiency of reactions involving potentially energetic nitro compounds.

Novel Bio-inspired Materials : Building on the synthesis of hybrid materials like DHPM-graphene oxide composites, future work will likely focus on creating more sophisticated functional materials. researchgate.net This could involve incorporating nitronate-derived heterocycles into polymers, metal-organic frameworks (MOFs), or other nanomaterials to develop new drug delivery systems, sensors, or biocatalysts.

The versatility of the nitro group, combined with the reactivity of the enolate system, ensures that this compound and related compounds will remain valuable tools for synthetic chemists aiming to construct complex and functional molecules. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.